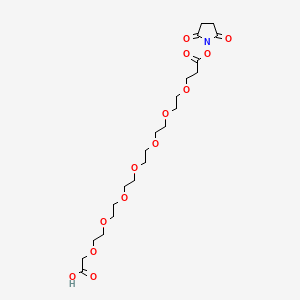

NHS ester-PEG7-COOH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C21H35NO13 |

|---|---|

分子量 |

509.5 g/mol |

IUPAC 名称 |

2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C21H35NO13/c23-18-1-2-19(24)22(18)35-21(27)3-4-28-5-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-20(25)26/h1-17H2,(H,25,26) |

InChI 键 |

FAPMVZPGISSYJP-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of the synthesis of heterobifunctional polyethylene glycol (PEG) linkers, crucial tools in the fields of bioconjugation, drug delivery, and diagnostics. We will explore the core synthetic strategies, provide detailed experimental protocols for key linker types, present quantitative data in a clear, tabular format, and illustrate the underlying chemical pathways and workflows through detailed diagrams.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene glycol with two distinct reactive functional groups at either end of the PEG chain.[1][2] This unique structure allows for the sequential and specific conjugation of two different molecules, such as a targeting antibody and a therapeutic payload in an antibody-drug conjugate (ADC).[3][4][]

The PEG spacer itself imparts several beneficial properties, including enhanced solubility and stability of the conjugate, reduced immunogenicity, and improved pharmacokinetic profiles. The length of the PEG chain can be precisely controlled to optimize the distance and flexibility between the conjugated molecules.

Common functional groups employed in heterobifunctional PEG linkers include:

-

Amine-reactive groups: N-Hydroxysuccinimide (NHS) esters are widely used for their efficient reaction with primary amines (e.g., lysine residues in proteins) to form stable amide bonds.

-

Thiol-reactive groups: Maleimides readily react with sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.

-

Click chemistry groups: Azides (N₃) and alkynes (e.g., Dibenzocyclooctyne - DBCO) are used for bioorthogonal conjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, respectively). These reactions are highly specific and can be performed in complex biological media.

-

Carboxyl and Amino groups: These serve as versatile handles for further modification or for direct conjugation using carbodiimide chemistry.

Core Synthetic Strategies

The synthesis of heterobifunctional PEG linkers typically follows one of two main strategies:

a) Ring-Opening Polymerization of Ethylene Oxide: This method involves the polymerization of ethylene oxide initiated by a molecule containing one of the desired functional groups (or a protected version thereof). This approach allows for the synthesis of PEGs with a wide range of molecular weights.

b) Desymmetrization of Symmetrical PEG Diols: This is a common and versatile strategy that starts with a commercially available, symmetrical PEG diol (HO-PEG-OH). One of the hydroxyl groups is selectively modified, leaving the other available for the introduction of a different functional group. A key step in this process is often the selective monotosylation of the PEG diol.

Protecting groups are crucial in these syntheses to prevent unwanted side reactions. For example, a Boc (tert-butyloxycarbonyl) group can be used to protect an amine functionality while another part of the molecule is being modified.

Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic pathways for creating heterobifunctional PEG linkers from a symmetrical PEG diol and a general workflow for their application in creating antibody-drug conjugates.

Caption: Synthetic pathway for heterobifunctional PEGs from a symmetrical diol.

Caption: General workflow for antibody-drug conjugate (ADC) synthesis.

Experimental Protocols & Data

This section provides detailed protocols for the synthesis of key heterobifunctional PEG intermediates and linkers, along with tables summarizing the yields and reaction conditions.

Synthesis of α-Tosyl-ω-hydroxyl PEG

This is a foundational step for many heterobifunctional PEG syntheses. The selective monotosylation of a symmetrical PEG diol is achieved using silver oxide as a catalyst.

Protocol:

-

Dissolve symmetrical PEG diol (1 eq.) in a suitable solvent (e.g., dichloromethane).

-

Add silver oxide (Ag₂O) and a catalytic amount of potassium iodide (KI).

-

Add p-toluenesulfonyl chloride (TsCl) and stir the reaction at room temperature.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, filter the reaction mixture to remove solids.

-

Wash the organic layer with brine and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by precipitation in diethyl ether or by column chromatography.

| Starting Material | Product | Yield | Reference |

| Symmetrical PEG Diol | α-Tosyl-ω-hydroxyl PEG | 71-76% |

Synthesis of α-Azide-ω-hydroxyl PEG

The tosyl group is an excellent leaving group and can be readily displaced by an azide nucleophile.

Protocol:

-

Dissolve α-Tosyl-ω-hydroxyl PEG (1 eq.) and sodium azide (NaN₃, ~5 eq.) in dry dimethylformamide (DMF).

-

Stir the mixture overnight at an elevated temperature (e.g., 90°C) under an inert atmosphere.

-

After cooling to room temperature, filter the mixture and remove the DMF under vacuum.

-

Dissolve the crude product in dichloromethane (DCM) and wash with brine and water.

-

Dry the organic layer, concentrate, and precipitate the product in diethyl ether to yield α-Azide-ω-hydroxyl PEG.

| Starting Material | Product | Yield | Reference |

| α-Tosyl-ω-hydroxyl PEG | α-Azide-ω-hydroxyl PEG | >95% |

Synthesis of α-Amine-ω-hydroxyl PEG

The azide group can be reduced to a primary amine using several methods, including the Staudinger reaction or reduction with zinc.

Protocol (Staudinger Reduction):

-

Dissolve α-Azide-ω-hydroxyl PEG (1 eq.) in methanol.

-

Add triphenylphosphine (PPh₃, ~3 eq.).

-

Reflux the reaction mixture overnight under an inert atmosphere.

-

Cool the reaction and remove the solvent by rotary evaporation.

-

Dissolve the crude product in a minimal amount of DCM and precipitate into diethyl ether to obtain α-Amine-ω-hydroxyl PEG.

| Starting Material | Product | Yield | Reference |

| α-Azide-ω-hydroxyl PEG | α-Amine-ω-hydroxyl PEG | 95% | |

| Azide-terminated PEG | Amine-terminated PEG | 82-99% |

Synthesis of Maleimide-PEG-NHS Ester

This protocol describes the synthesis of a commonly used linker for conjugating amine-containing molecules to thiol-containing molecules.

Protocol (Example: Maleimide-PEG4-NHS Ester):

-

React β-alanine with maleic anhydride in DMF to form a maleimide-containing carboxylic acid.

-

Couple this acid with N-hydroxysuccinimide (NHS) using a coupling agent like dicyclohexylcarbodiimide (DCC) to form an NHS ester.

-

Separately, take a Boc-protected amine-PEG-acid (e.g., Boc-NH-PEG4-COOH) and remove the Boc group using trifluoroacetic acid (TFA).

-

React the resulting amine-PEG-acid with the previously synthesized maleimide-NHS ester.

-

Isolate the resulting Maleimide-PEG-acid and couple it with NHS using a water-soluble carbodiimide like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final Maleimide-PEG-NHS ester.

| Starting Material | Product | Reagents | Reference |

| Mal-Amido-PEG4-acid, NHS | Maleimide-PEG4-NHS Ester | EDCI |

Synthesis of DBCO-PEG-NHS Ester

This protocol outlines the creation of a linker for copper-free click chemistry.

Protocol (General):

-

The NHS ester group allows for the coupling of the DBCO-PEG molecule to primary amines on biomolecules.

-

The DBCO (dibenzocyclooctyne) group facilitates bioconjugation with molecules containing azide groups via strain-promoted azide-alkyne cycloaddition (SPAAC).

-

The reaction of the NHS ester with a primary amine is typically carried out at a pH of 7-9.

| Starting Material | Product | Purity | Reference |

| DBCO-PEG4-acid, NHS | DBCO-PEG4-NHS Ester | >95% (HPLC) |

Purification and Characterization

The purity and structural integrity of heterobifunctional PEG linkers are paramount for successful and reproducible bioconjugation.

Purification Methods

-

Size-Exclusion Chromatography (SEC) / Desalting: Effective for separating the PEGylated product from smaller, unreacted molecules.

-

Dialysis / Ultrafiltration: Used to remove small molecule impurities by diffusion through a semi-permeable membrane.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying and analyzing PEG linkers based on their hydrophobicity.

Characterization Techniques

A combination of analytical techniques is essential for the complete characterization of heterobifunctional PEG linkers.

a) Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of the synthesized linker and assessing its purity. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

Generalized ESI-MS Protocol:

-

Sample Preparation: Prepare a stock solution of the PEG linker at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of approximately 10 µM.

-

Liquid Chromatography: Use a C18 reversed-phase column with a gradient of acetonitrile in water (both containing 0.1% formic acid).

-

MS Settings: Operate in positive electrospray ionization (ESI+) mode.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the unambiguous structural confirmation of the final product and all intermediates. NMR can verify the presence and integrity of the terminal functional groups and quantify the average number of PEG units.

Generalized NMR Characterization:

-

Dissolve the PEG linker in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

The degree of functionalization can often be calculated by comparing the integration of protons characteristic of the functional groups to the integration of the PEG backbone protons.

| Technique | Purpose | Key Information Obtained |

| Mass Spectrometry (MS) | Molecular Weight Confirmation & Purity | Molecular weight, polydispersity, identification of side-products |

| NMR Spectroscopy | Structural Confirmation | Presence and integrity of functional groups, PEG chain length |

| RP-HPLC | Purification & Purity Assessment | Purity, separation of isomers and impurities |

Conclusion

The synthesis of well-defined heterobifunctional PEG linkers is a critical enabling technology in modern drug development and biotechnology. By employing versatile synthetic strategies such as the desymmetrization of symmetrical PEG diols and leveraging a robust toolkit of purification and characterization techniques, researchers can produce high-purity linkers tailored for specific applications. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals working to advance the fields of targeted therapeutics and bioconjugation.

References

A Technical Guide to the Biophysical Characteristics of PEGylated Proteins

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the biophysical changes induced by the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins. PEGylation is a widely adopted strategy in biopharmaceutical development to enhance the pharmacokinetic and pharmacodynamic properties of proteins.[1][2] By understanding the fundamental changes in structure, stability, pharmacokinetics, and immunogenicity, researchers can better design and characterize these complex biomolecules.

Introduction to Protein PEGylation

PEGylation is the process of covalently attaching one or more PEG chains to a protein molecule.[3][4] This modification is a cornerstone of biopharmaceutical development, designed to improve the therapeutic profile of protein drugs.[5] The benefits of PEGylation are numerous and include enhanced solubility, increased stability against proteolytic degradation, a longer plasma half-life, and reduced immunogenicity and antigenicity. These improvements stem from the physicochemical properties of the PEG polymer itself; it is a hydrophilic, biocompatible, and non-toxic polymer that, when attached to a protein, creates a protective hydrophilic shield. The structure of the PEG polymer, whether linear or branched, and its molecular weight are critical parameters that influence the final properties of the conjugated protein.

Core Biophysical Characteristics

The attachment of PEG imparts significant changes to the protein's biophysical nature. These alterations are the primary drivers behind the enhanced therapeutic performance of PEGylated drugs.

A primary and intended consequence of PEGylation is the significant increase in the protein's hydrodynamic size. This enlarged molecular volume is a key factor in reducing the rate of renal clearance, thereby extending the protein's circulation time.

While the core secondary and tertiary structures of the protein are often largely preserved post-PEGylation, subtle conformational changes can occur. The impact on conformational stability is not uniform across all proteins and depends heavily on the protein itself, the site of PEG attachment, and the size of the PEG chain. In many cases, PEGylation enhances stability by providing a steric shield that protects against proteolytic enzymes and reduces the propensity for aggregation. However, some studies have reported a decrease in the thermal melting temperature (Tm) of proteins after PEGylation, indicating a potential destabilizing effect in certain contexts.

Table 1: General Effects of PEGylation on Protein Structural & Stability Parameters

| Parameter | Effect of PEGylation | Biophysical Implication | Citations |

| Hydrodynamic Radius (Rh) | Significant Increase | Reduced renal clearance, extended circulation half-life. | |

| Secondary Structure | Generally Unchanged | Preservation of the protein's fundamental fold and activity. | |

| Conformational Stability (Tm) | Variable (Increase or Decrease) | Can enhance resistance to proteolysis or, in some cases, slightly destabilize the native conformation. | |

| Propensity for Aggregation | Generally Decreased | Improved formulation stability and reduced potential for immunogenicity related to aggregates. |

PEGylation profoundly alters the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic protein, leading to a more favorable pharmacokinetic (PK) profile.

-

Absorption and Distribution : The increased size of PEGylated proteins can alter their distribution into tissues.

-

Metabolism : The PEG shield sterically hinders the approach of proteolytic enzymes, significantly slowing degradation and increasing the protein's in vivo stability.

-

Excretion : The most significant PK advantage of PEGylation is the reduction in renal clearance. Molecules with a larger hydrodynamic radius are filtered less efficiently by the glomerulus. For very large PEG conjugates, the primary clearance mechanism can shift from the kidneys to the liver.

Table 2: General Effects of PEGylation on Pharmacokinetic Parameters

| Parameter | Effect of PEGylation | Therapeutic Implication | Citations |

| Circulation Half-Life (t½) | Substantial Increase | Reduced dosing frequency, improved patient compliance. | |

| Renal Clearance | Substantial Decrease | Prolonged systemic exposure of the therapeutic. | |

| Proteolytic Degradation | Decreased | Enhanced stability in biological fluids. | |

| Bioavailability | Generally Increased | More of the administered drug is available to exert its therapeutic effect. |

A key driver for the development of PEGylation was its ability to reduce the immunogenicity of therapeutic proteins, particularly those of non-human origin. The PEG chains can mask immunogenic epitopes on the protein surface, preventing recognition by the host's immune system.

However, a critical consideration in modern drug development is the potential immunogenicity of the PEG polymer itself. Pre-existing or treatment-induced anti-PEG antibodies have been observed in patients. These antibodies can lead to the accelerated blood clearance (ABC) of the PEGylated drug upon subsequent doses, potentially reducing efficacy and, in some cases, causing hypersensitivity reactions. Therefore, the reduction in immunogenicity is not always predictable and must be evaluated on a case-by-case basis for each specific PEG-protein conjugate.

Experimental Protocols for Characterization

A robust analytical strategy is essential for characterizing PEGylated proteins and ensuring product quality, consistency, and safety. This involves a suite of orthogonal methods to assess size, structure, purity, and stability.

SEC is a primary method for determining the purity of PEGylated proteins and quantifying high molecular weight aggregates. It separates molecules based on their hydrodynamic radius in solution.

-

Objective: To separate the PEGylated protein monomer from aggregates, unreacted protein, and free PEG.

-

Instrumentation: HPLC or UPLC system with a UV detector.

-

Column: Agilent AdvanceBio SEC 300Å or similar silica-based column designed for biomolecule separation.

-

Mobile Phase: A typical mobile phase is an aqueous buffer such as 150 mM sodium phosphate, pH 7.0. The inclusion of salt is critical to prevent non-specific interactions between the PEG moiety and the silica stationary phase, which can cause poor peak shape and tailing.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV absorbance at 280 nm for the protein and potentially 214 nm for the peptide backbone. An evaporative light-scattering detector (ELSD) can be used in series to detect the PEG which lacks a UV chromophore.

-

Data Analysis: The chromatogram is analyzed to determine the percentage of the main monomer peak relative to high molecular weight species (aggregates) and low molecular weight species. The elution volume of the main peak can be compared to molecular weight standards to estimate the hydrodynamic size.

MS is a powerful tool for the detailed characterization of PEGylated proteins, providing information on molecular weight, degree of PEGylation, and the specific sites of attachment.

-

Objective: To confirm the identity and structural characteristics of the PEG-protein conjugate.

-

Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer, often coupled with an LC system (LC/MS).

-

Sample Preparation for Intact Mass Analysis: The purified PEGylated protein is diluted in a suitable buffer and directly infused or injected into the MS. Post-column addition of amines may be used to reduce charge state complexity and improve spectral quality.

-

Sample Preparation for Site Identification (Peptide Mapping):

-

The PEGylated protein is denatured and reduced.

-

It is then digested with a specific protease (e.g., trypsin or Lys-C). PEGylation can sterically hinder cleavage at adjacent sites, which aids in identification.

-

The resulting peptide mixture is separated via reversed-phase HPLC (RP-HPLC).

-

-

MS Analysis:

-

Intact Analysis: The mass spectrum of the intact conjugate often shows a broad distribution of masses due to the polydispersity of the PEG polymer. Deconvolution algorithms are used to determine the average molecular weight and the distribution of PEG adducts (e.g., mono-, di-, tri-PEGylated species).

-

Peptide Mapping Analysis: The mass of each peptide fragment is measured (MS1). Peptides are then fragmented (MS/MS) to obtain sequence information. The PEGylated peptide will have a characteristic mass increase corresponding to the PEG chain, allowing for the precise identification of the attachment site.

-

CD spectroscopy is used to assess the secondary and tertiary structure of the protein component of the conjugate and to measure its conformational stability.

-

Objective: To determine if PEGylation has altered the protein's structure and to measure its thermal stability (melting temperature, Tm).

-

Instrumentation: A CD spectrophotometer equipped with a temperature-controlled cell holder.

-

Methodology (Structural Assessment):

-

Far-UV spectra (e.g., 190-250 nm) are collected to analyze the protein's secondary structure (alpha-helix, beta-sheet content).

-

Near-UV spectra (e.g., 250-350 nm) are collected to probe the environment of aromatic amino acids, providing a fingerprint of the tertiary structure.

-

Spectra of the PEGylated protein are compared to the unmodified protein to detect any significant structural changes.

-

-

Methodology (Thermal Denaturation):

-

The CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) is monitored as the temperature is increased at a controlled rate.

-

A thermal unfolding curve is generated by plotting the CD signal versus temperature.

-

The midpoint of the transition in this curve is determined and reported as the melting temperature (Tm), a key indicator of conformational stability.

-

References

- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creativepegworks.com [creativepegworks.com]

- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEGylation - Wikipedia [en.wikipedia.org]

- 5. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide

This guide provides a comprehensive overview of the critical role polyethylene glycol (PEG) linkers play in the design and function of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals actively working in the field of targeted protein degradation.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a specific protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's overall efficacy. The linker's length, composition, and attachment points significantly influence the molecule's physicochemical properties, such as solubility and cell permeability, as well as its biological activity, including the stability and geometry of the ternary complex.

The PROTAC Mechanism of Action

The catalytic cycle of a PROTAC involves several distinct steps, as illustrated in the signaling pathway diagram below. The PROTAC first binds to both the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.

The Role of PEG Linkers in PROTAC Design

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their unique and advantageous properties. They are composed of repeating ethylene glycol units (-O-CH2-CH2-), which impart hydrophilicity, flexibility, and low immunogenicity.

Key Functions of PEG Linkers:

-

Improving Physicochemical Properties: A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor solubility and cell permeability. PEG linkers, being hydrophilic, can effectively counteract this "molecular obesity" by improving the overall aqueous solubility of the PROTAC molecule.

-

Controlling Ternary Complex Formation: The length and flexibility of the PEG linker are paramount in achieving a stable and productive ternary complex. An optimal linker length allows the POI and E3 ligase to adopt a favorable orientation for efficient ubiquitination. A linker that is too short may cause steric hindrance, preventing complex formation, while a linker that is too long might lead to unproductive binding modes.

-

Enhancing In Vivo Performance: The pharmacokinetic properties of a PROTAC can be modulated by the PEG linker. PEGylation is a well-established strategy to increase the half-life of therapeutic molecules by reducing renal clearance and protecting against enzymatic degradation.

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker, often denoted by the number of ethylene glycol units (e.g., PEG3, PEG4), has a profound impact on a PROTAC's degradation efficiency (DC50 and Dmax), binding affinity, and physicochemical properties.

The table below summarizes data from a study on BET-targeting PROTACs, where the linker composition was varied. The PROTACs utilize the ligand JQ1 for the BET bromodomain (BRD4) and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

| PROTAC | Linker Composition | BRD4 Degradation DC50 (nM) | Ternary Complex Kd (nM) | Aqueous Solubility (µg/mL) |

| PROTAC 1 | Alkyl C8 | 25 | 95 | < 5 |

| PROTAC 2 | PEG2 | 15 | 60 | 20 |

| PROTAC 3 | PEG3 | 5 | 28 | 55 |

| PROTAC 4 | PEG4 | 8 | 35 | 70 |

| PROTAC 5 | PEG6 | 30 | 110 | > 100 |

Data is representative and compiled from multiple sources for illustrative purposes.

As the data indicates, a PEG3 linker (PROTAC 3) demonstrated the optimal balance, resulting in the lowest DC50 value and the tightest ternary complex binding affinity. This highlights the "hook effect," where both shorter and longer linkers can be suboptimal for degradation efficiency. The incorporation of PEG also clearly correlates with a significant increase in aqueous solubility.

Experimental Protocols for PROTAC Evaluation

The evaluation of a PROTAC's efficacy involves a series of key experiments to quantify its ability to induce protein degradation and form the necessary ternary complex.

This is the most common method to directly measure the reduction in the level of the target protein.

-

Cell Seeding and Treatment: Seed cells (e.g., HeLa, 293T) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Quantification: Densitometry analysis is used to quantify the band intensity, allowing for the calculation of DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay used to study biomolecular interactions.

-

Reagents: Biotinylated POI, GST-tagged E3 ligase, PROTAC compound, Streptavidin-coated Donor beads, and anti-GST-conjugated Acceptor beads.

-

Assay Protocol:

-

Add the biotinylated POI, GST-tagged E3 ligase, and serially diluted PROTAC to a 384-well microplate.

-

Incubate for 1 hour at room temperature to allow the ternary complex to form.

-

Add the Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads.

-

Incubate for another hour in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Principle: When the POI and E3 ligase are brought into proximity by the PROTAC, the Donor and Acceptor beads are also brought close. Excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the nearby Acceptor bead, leading to a chemiluminescent signal at 520-620 nm. The strength of the signal is proportional to the amount of ternary complex formed.

The general workflow for designing and evaluating a PROTAC with a specific PEG linker is outlined below.

Conclusion

The linker is a crucial component in the design of effective PROTACs, and PEG linkers offer a powerful tool for optimizing their therapeutic potential. The hydrophilicity and flexibility of PEG linkers can be leveraged to improve the solubility and permeability of PROTACs, while their length must be carefully tuned to promote the formation of a stable and productive ternary complex. A systematic approach to linker design, involving the synthesis and evaluation of a library of PROTACs with varying PEG linker lengths, is essential for identifying candidates with optimal degradation efficiency and drug-like properties. The experimental protocols and workflows described herein provide a framework for the rational design and rigorous evaluation of next-generation protein degraders.

An In-depth Technical Guide to NHS ester-PEG7-COOH: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, NHS ester-PEG7-COOH. This molecule is a valuable tool in bioconjugation, enabling the covalent attachment of a polyethylene glycol (PEG) spacer to biomolecules. This guide will delve into its core structure, physicochemical properties, and detailed protocols for its application, providing researchers with the necessary information for its effective use in drug development and other research areas.

Core Structure and Physicochemical Properties

This compound is a chemical compound featuring three key components: an N-hydroxysuccinimide (NHS) ester, a seven-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid (-COOH) group. The NHS ester is a highly reactive group that specifically targets primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[1][2] The PEG7 spacer is a hydrophilic chain of seven ethylene glycol units, which enhances the solubility and bioavailability of the conjugated molecule.[3][4] The terminal carboxylic acid provides an additional functional group for further modifications or for attachment to other molecules or surfaces.[5]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that slight variations may exist between different suppliers.

| Property | Value | Reference |

| Chemical Formula | C20H35NO11 | |

| Molecular Weight | 465.50 g/mol | |

| CAS Number | 874208-92-1 | |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid or oil | - |

| Solubility | Soluble in DMSO, DMF, and water | |

| Storage | Store at -20°C, desiccated and protected from light. | - |

Reaction Mechanism

The primary application of this compound is the covalent modification of biomolecules containing primary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.

References

Navigating the Solubility of NHS ester-PEG7-COOH in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of NHS ester-PEG7-COOH in common organic solvents. Understanding the solubility of this heterobifunctional crosslinker is critical for its effective use in bioconjugation, drug delivery systems, and nanoparticle functionalization. This document offers a summary of known solubility properties, a detailed protocol for determining precise solubility, and visual workflows to guide laboratory practice.

Core Concepts in Solubility

N-Hydroxysuccinimide (NHS) esters are amine-reactive compounds frequently used to label proteins, peptides, and other molecules with primary amines. The polyethylene glycol (PEG) spacer, in this case with seven repeating units, enhances the hydrophilic nature of the molecule it is conjugated to, which can improve the stability and reduce the immunogenicity of the resulting conjugate. The terminal carboxylic acid offers an additional site for subsequent modifications.

The solubility of this compound is governed by the interplay between the relatively nonpolar NHS ester group, the hydrophilic PEG chain, and the polar carboxylic acid. For practical applications, these reagents are typically first dissolved in a water-miscible organic solvent before being added to an aqueous reaction buffer. It is crucial to use anhydrous organic solvents, as the NHS ester group is susceptible to hydrolysis, which would render the compound inactive for amine conjugation.[1][2]

Qualitative Solubility Profile

While precise quantitative solubility data for this compound is not extensively published, technical data sheets and protocols for similar PEG-NHS ester compounds consistently report solubility in a range of polar aprotic organic solvents. This information is summarized in the table below. The term "soluble" in this context generally implies that the compound dissolves sufficiently to create stock solutions for common laboratory applications (e.g., 10 mM, which is approximately 5 mg/mL).[3][4][5]

| Organic Solvent | Common Abbreviation | Qualitative Solubility |

| Dimethyl Sulfoxide | DMSO | Soluble / Readily Soluble |

| Dimethylformamide | DMF | Soluble / Readily Soluble |

| Dichloromethane | DCM | Soluble |

| Tetrahydrofuran | THF | Soluble |

Experimental Protocol: Determining Quantitative Solubility

To obtain precise quantitative solubility for a specific batch of this compound under your laboratory conditions, the following protocol can be employed. This method is based on the principle of titrating a known mass of the solute with a solvent until complete dissolution is observed.

Materials:

-

This compound

-

Anhydrous organic solvent of interest (e.g., DMSO, DMF)

-

Analytical balance

-

Vial or test tube

-

Calibrated micropipette or burette

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation: Accurately weigh a small, known mass (e.g., 5 mg) of this compound and place it into a clean, dry vial.

-

Solvent Addition: Using a calibrated micropipette or burette, add a small, precise volume of the anhydrous organic solvent to the vial (e.g., 100 µL).

-

Dissolution Attempt: Vigorously stir or vortex the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: Carefully observe the solution. If the solid has completely dissolved, the solubility is at least the current concentration. You can choose to stop or continue to determine a more precise upper limit.

-

Titration: If the solid is not completely dissolved, add another small, known volume of the solvent (e.g., 10 µL) to the vial.

-

Repeat: Repeat steps 3 through 5, meticulously recording the total volume of solvent added, until the this compound is fully dissolved.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = Mass of this compound (mg) / Total Volume of Solvent (mL)

Important Considerations:

-

Anhydrous Conditions: Ensure all equipment is dry and use anhydrous solvents to prevent hydrolysis of the NHS ester.

-

Temperature: Solubility can be temperature-dependent. Perform the experiment at the temperature relevant to your intended application and record it.

-

Purity: The purity of the this compound can affect its solubility.

Visualizing Workflows and Relationships

To aid in the practical application and understanding of this compound, the following diagrams, generated using Graphviz, illustrate key processes.

Caption: Workflow for Amine-Reactive Conjugation.

Caption: Structure-Function Relationship of the Reagent.

References

molecular weight of NHS ester-PEG7-COOH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the heterobifunctional linker, NHS ester-PEG7-COOH. This reagent is a valuable tool in bioconjugation, enabling the covalent attachment of molecules to primary amines on proteins, peptides, antibodies, and other biomolecules. The polyethylene glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.

Core Technical Data

The properties of this compound are summarized below. It is crucial to note that slight variations may exist between suppliers.

| Property | Value | Source |

| Molecular Weight | 509.5 g/mol | [1] |

| Molecular Formula | C21H35NO13 | [1] |

| Purity | ≥95% | [2] |

| Appearance | Off-white/white solid or viscous liquid (depending on molecular weight) | [3] |

| Solubility | Soluble in aqueous solutions, DMSO, and DMF | [4] |

| Storage Conditions | Store at -20°C, desiccated. Protect from light and avoid frequent freeze-thaw cycles. | |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester and Carboxylic acid (-COOH) | |

| Reactivity | The NHS ester reacts with primary amines at pH 7-9 to form stable amide bonds. The terminal carboxyl group can be activated (e.g., using EDC/NHS chemistry) to react with primary amines. |

Experimental Protocols

The following protocols outline the general procedures for utilizing this compound in bioconjugation. Optimization of molar ratios and reaction times is recommended for specific applications.

Protocol 1: One-Step Conjugation via the NHS Ester Group

This protocol is for conjugating a molecule containing a primary amine to the NHS ester terminus of this compound.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) at pH 7.2-8.0, or other amine-free buffers such as borate or carbonate buffer.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Do not store this solution as the NHS ester is susceptible to hydrolysis.

-

Dissolve the amine-containing molecule in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Quenching and Purification:

-

(Optional but recommended) Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Remove unreacted PEG linker and byproducts using a desalting column or by dialysis against an appropriate buffer.

-

Protocol 2: Two-Step Conjugation via the Carboxyl Group

This protocol involves the activation of the terminal carboxyl group of the PEG linker for subsequent reaction with an amine-containing molecule. This is useful when the NHS ester end has already been reacted or if a different conjugation strategy is desired.

Materials:

-

This compound (or a molecule already conjugated to its NHS ester end)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0.

-

Conjugation Buffer: PBS, pH 7.2-7.5.

-

Amine-containing molecule

-

Quenching Buffer: 1 M Hydroxylamine or other amine-containing buffers.

-

Desalting column or dialysis equipment

Procedure:

-

Activation of the Carboxyl Group:

-

Dissolve the PEG-COOH compound in the Activation Buffer.

-

Add a 2- to 5-fold molar excess of EDC and NHS to the solution.

-

Incubate at room temperature for 15-30 minutes with gentle mixing to form the amine-reactive NHS ester.

-

-

Conjugation Reaction:

-

Immediately add the freshly activated PEG-NHS ester solution to the amine-containing molecule dissolved in the Conjugation Buffer. The pH should be raised to 7.2-7.5 for efficient conjugation.

-

Incubate at room temperature for 2 hours or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Buffer.

-

Purify the conjugate using a desalting column or dialysis to remove unreacted reagents.

-

Visualizations

Experimental Workflow for Protein Conjugation

References

An In-depth Technical Guide to the Functional Groups of NHS ester-PEG7-COOH

This technical guide provides a comprehensive overview of the functional groups present in the heterobifunctional crosslinker, NHS ester-PEG7-COOH. It is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques in their work. This document details the chemical properties, reactivity, and applications of each functional group, supported by experimental protocols and graphical representations to facilitate a deeper understanding.

Core Functional Groups and their Significance

This compound is a versatile molecule comprised of three key functional components: an N-hydroxysuccinimide (NHS) ester, a polyethylene glycol (PEG) chain with seven repeating ethylene glycol units, and a terminal carboxylic acid group.[1] This strategic combination of functional groups allows for the sequential and specific conjugation of two different molecules, making it a valuable tool in drug delivery, nanotechnology, and medical research.[1]

-

N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that specifically targets primary amines (-NH2) to form stable amide bonds.[1][2] This reaction is efficient under neutral to slightly alkaline conditions (pH 7-8.5).[2] The NHS ester is often used for labeling proteins, peptides, or other biomolecules that have accessible amine groups, such as the side chain of lysine residues.

-

Polyethylene Glycol (PEG) Chain: The PEG7 component is a flexible spacer arm consisting of seven ethylene glycol units. The PEG chain is characterized by its hydrophilicity, high solubility, and biocompatibility. Its presence can increase the stability and solubility of the conjugated molecule and reduce non-specific interactions.

-

Carboxylic Acid (COOH): The terminal carboxylic acid group provides a second site for conjugation. This group can be activated to react with primary amines or other nucleophiles, allowing for the attachment of a second molecule or immobilization onto a surface.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Formula | C21H35NO13 | |

| Molecular Weight | 509.5 g/mol | |

| Purity | Typically ≥95% | |

| Storage Conditions | -20°C in powder form, protected from light and moisture. |

Experimental Protocols

Detailed methodologies for utilizing the functional groups of this compound are provided below.

3.1. Protocol for Amine Coupling via the NHS Ester

This protocol outlines the general procedure for conjugating an amine-containing molecule (e.g., a protein) to the NHS ester group of the linker.

Materials:

-

Amine-containing molecule (e.g., protein)

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Buffer Exchange: Ensure the amine-containing molecule is in an amine-free buffer, such as PBS. If necessary, perform buffer exchange using a desalting column or dialysis.

-

Prepare this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved this compound to the solution of the amine-containing molecule. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. The reaction should be monitored for progress.

-

Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM. The primary amines in the Tris buffer will react with any excess NHS ester.

-

Purification: Remove excess, unreacted this compound and byproducts by dialysis or gel filtration.

-

Storage: Store the resulting conjugate under conditions that are optimal for the starting amine-containing molecule.

3.2. Protocol for Carboxylic Acid Activation and Amine Coupling

This protocol describes the activation of the terminal carboxylic acid group using carbodiimide chemistry for subsequent reaction with an amine-containing molecule.

Materials:

-

Molecule with a terminal carboxylic acid (e.g., the product from section 3.1)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

-

Amine-containing molecule for conjugation

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Dissolution: Dissolve the molecule with the terminal carboxylic acid in the activation buffer.

-

Activation: Add a 5- to 10-fold molar excess of both EDC and NHS to the solution.

-

Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

Conjugation: Add the amine-containing molecule to the activated carboxylic acid solution. The pH may need to be adjusted to 7.2-8.0 for efficient coupling.

-

Reaction: Let the conjugation reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the final conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

Visualizations

The following diagrams illustrate the structure, reaction workflow, and logical relationships of this compound.

Caption: Chemical structure of this compound.

Caption: Workflow for NHS ester-mediated conjugation.

References

The PEG7 Linker: A Technical Guide to Optimizing Bioconjugate Performance

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Among the diverse array of linker technologies, polyethylene glycol (PEG) has emerged as a versatile and highly advantageous scaffold. This in-depth technical guide focuses on the specific advantages of employing a seven-unit PEG linker (PEG7), providing a comprehensive overview of its impact on physicochemical properties, pharmacokinetics, and therapeutic efficacy.

Core Advantages of the PEG7 Linker

The PEG7 linker, composed of seven repeating ethylene glycol units, offers a unique balance of properties that can significantly enhance the performance of bioconjugates. Its strategic length and inherent hydrophilicity address key challenges in drug development, including solubility, stability, and in vivo behavior.

Enhanced Physicochemical Properties

The introduction of a PEG7 linker can dramatically improve the solubility and stability of often hydrophobic payloads and large bioconjugates.[1][2][3][4] This is crucial for preventing aggregation, which can lead to reduced efficacy and potential immunogenicity.[5]

-

Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the entire molecule, facilitating formulation and administration.

-

Reduced Aggregation: By masking hydrophobic regions of the payload, the PEG7 linker minimizes non-specific interactions and prevents the formation of aggregates, particularly important for ADCs with high drug-to-antibody ratios (DARs).

-

Improved Stability: PEG linkers can protect the bioconjugate from enzymatic degradation and chemical instability, contributing to a longer shelf-life and maintaining therapeutic potency.

Optimized Pharmacokinetics and Pharmacodynamics

The length of the PEG linker has a profound impact on the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic agent. The PEG7 linker often represents a "sweet spot," providing significant improvements in pharmacokinetics without compromising biological activity.

-

Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic radius of the bioconjugate, which reduces renal clearance and extends its time in circulation. This allows for greater exposure of the target tissue to the therapeutic.

-

Reduced Immunogenicity: The PEG7 linker can shield potential epitopes on the bioconjugate from the immune system, reducing the risk of an anti-drug antibody (ADA) response.

-

Enhanced Tumor Accumulation (for ADCs): The extended circulation time and improved stability of ADCs with PEG linkers can lead to greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Ideal Spacer for Ternary Complex Formation (for PROTACs)

In the context of PROTACs, the linker's length and flexibility are paramount for the efficient formation of a stable ternary complex between the target protein and an E3 ligase. An improperly sized linker can lead to steric hindrance or an unfavorable orientation of the two proteins, inhibiting ubiquitination and subsequent degradation. The PEG7 linker often provides an optimal distance and conformational flexibility to facilitate these crucial protein-protein interactions.

Quantitative Data on PEG Linker Performance

The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. This data highlights the significant impact of linker length on the overall performance of bioconjugates.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |

| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |

| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. This table illustrates that increasing the PEG linker length up to PEG8 significantly decreases the clearance rate of the ADC, thereby increasing its circulation time.

Table 2: Effect of PEG Linker Length on PROTAC Degradation Efficiency

| Target Protein | E3 Ligase Ligand | Linker Type and Length | DC50 (nM) | Dmax (%) |

| BRD4 | VHL | Alkyl/Ether (< 12 atoms) | No degradation | - |

| BRD4 | VHL | PEG (unspecified length) | Effective | - |

| BRD4 | CRBN | PEG (more potent than alkyl) | More Potent | - |

| BTK | CRBN | PEG (< 11 atoms) | Decreased Efficacy | - |

| BTK | CRBN | PEG (> 11 atoms) | Increased Efficacy | - |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent. This table suggests that for PROTACs, a certain minimum PEG linker length is often required to overcome steric hindrance and achieve potent degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis, characterization, and evaluation of bioconjugates containing a PEG7 linker.

Synthesis of a Maleimide-PEG7-Drug Conjugate and a Thiol-Containing Antibody

This protocol outlines the synthesis of an ADC using a maleimide-functionalized PEG7 linker for conjugation to a reduced antibody.

Materials:

-

Antibody (e.g., Trastuzumab)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4, with 1 mM EDTA

-

Maleimide-PEG7-Drug (pre-synthesized)

-

Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMA)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

UV-Vis Spectrophotometer

Procedure:

-

Antibody Reduction:

-

Prepare the antibody in PBS buffer at a concentration of 5-10 mg/mL.

-

Prepare a fresh stock solution of TCEP in the same buffer.

-

Add a 5-10 fold molar excess of TCEP to the antibody solution.

-

Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

-

Remove excess TCEP using a desalting column or buffer exchange with a centrifugal concentrator.

-

-

Conjugation:

-

Immediately after reduction and buffer exchange, determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

-

Dissolve the Maleimide-PEG7-Drug conjugate in a minimal amount of DMSO or DMA.

-

Add the Maleimide-PEG7-Drug solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

-

Purification:

-

Purify the resulting ADC using a size-exclusion chromatography column to remove unreacted drug-linker and other small molecules.

-

Collect the fractions containing the purified ADC.

-

-

Characterization:

-

Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.

-

Characterize the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Characterization of a PEG7-Containing ADC by LC-MS

This protocol provides a general workflow for the characterization of a PEG7-ADC using LC-MS to determine the drug-to-antibody ratio (DAR).

Materials:

-

Purified PEG7-ADC sample

-

Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Reversed-phase C4 or C8 column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Deconvolution software

Procedure:

-

Sample Preparation:

-

Dilute the purified ADC sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in a suitable buffer.

-

For more detailed analysis, the ADC can be deglycosylated using PNGase F and/or reduced to separate the light and heavy chains.

-

-

LC-MS Analysis:

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the sample onto the column.

-

Elute the ADC using a gradient of increasing Mobile Phase B. A typical gradient might run from 5% to 95% B over 15-30 minutes.

-

The mass spectrometer should be operated in positive ion mode, acquiring data over a mass range appropriate for the expected charge states of the intact ADC or its subunits.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using deconvolution software to convert the charge state envelope into a zero-charge mass spectrum.

-

The deconvoluted spectrum will show peaks corresponding to the unconjugated antibody and the antibody conjugated with different numbers of drug-linker molecules.

-

Calculate the average DAR by determining the relative abundance of each species.

-

Co-Immunoprecipitation to Detect PROTAC-Mediated Ternary Complex Formation

This protocol details the steps to confirm the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.

Materials:

-

Cell line expressing the target protein and the E3 ligase (e.g., MCF-7 for ERα and VHL)

-

PROTAC with a PEG7 linker

-

Proteasome inhibitor (e.g., MG132)

-

Non-denaturing lysis buffer

-

Antibody against the E3 ligase (for immunoprecipitation)

-

Control IgG antibody

-

Protein A/G agarose or magnetic beads

-

Primary antibodies against the target protein and the E3 ligase (for Western blot)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.

-

Treat cells with the PEG7-PROTAC (e.g., at 100 nM) or DMSO (vehicle control) for 4-6 hours.

-

Lyse the cells in ice-cold non-denaturing lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate with Protein A/G beads.

-

To the pre-cleared lysate, add the anti-E3 ligase antibody or control IgG. Incubate overnight at 4°C with rotation.

-

Add fresh Protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein and the E3 ligase.

-

Incubate with HRP-conjugated secondary antibodies and detect with an ECL substrate.

-

Expected Result: A band corresponding to the target protein should be detected in the sample where the anti-E3 ligase antibody was used for immunoprecipitation in the presence of the PROTAC. This band should be absent or significantly reduced in the control samples.

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving PEG7 linkers.

Caption: Workflow of ADC targeted delivery and payload release.

Caption: Mechanism of action for a PROTAC with a PEG7 linker.

Conclusion

The PEG7 linker represents a highly valuable and versatile tool in the design of advanced bioconjugates. Its distinct physicochemical properties and optimal length contribute to improved solubility, stability, and pharmacokinetic profiles. For ADCs, this translates to enhanced therapeutic windows and potentially greater efficacy. For PROTACs, the PEG7 linker often provides the ideal spacing and flexibility to promote the formation of a productive ternary complex, leading to efficient target protein degradation. The rational selection of the PEG7 linker, supported by the quantitative data and experimental protocols provided in this guide, can significantly accelerate the development of safer and more effective targeted therapies.

References

A Technical Guide to Heterobifunctional Crosslinkers: Principles, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, drug development, and materials science, enabling the covalent linkage of two different biomolecules with high specificity and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[2][3] This inherent asymmetry is the key to their utility, allowing for controlled, sequential, or two-step conjugation reactions.[3][4] This strategic approach significantly minimizes the formation of undesirable products such as homodimers and polymers, which are common pitfalls when using homobifunctional reagents.

The structure of a heterobifunctional crosslinker can be conceptually divided into three parts: two different reactive end groups and a spacer arm that connects them. The choice of reactive groups dictates the target functional groups on the biomolecules to be conjugated, while the nature of the spacer arm—its length, flexibility, and solubility—can be tailored to the specific application.

This guide provides an in-depth overview of heterobifunctional crosslinkers, including a comparative analysis of common crosslinkers, detailed experimental protocols for their use, and a discussion of their critical role in modern biotechnology and drug development.

Core Concepts and Advantages

The primary advantage of heterobifunctional crosslinkers lies in their ability to facilitate a two-step conjugation process. In a typical amine-to-sulfhydryl crosslinking reaction, the first step involves the reaction of the more labile functional group of the crosslinker (often an NHS ester) with the first protein. After removing the excess, unreacted crosslinker, the now-activated first protein is introduced to the second protein, where the second functional group of the crosslinker (e.g., a maleimide) reacts with its target on the second protein. This sequential approach provides precise control over the conjugation process, ensuring a higher yield of the desired heterodimeric conjugate.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly classified based on the reactivity of their end groups. The most common classes include:

-

Amine-to-Sulfhydryl Reactive Crosslinkers: These are the most widely used class of heterobifunctional crosslinkers. They typically contain an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues) and a maleimide group that reacts with sulfhydryl groups (e.g., on cysteine residues).

-

Carbonyl-to-Sulfhydryl Reactive Crosslinkers: This class of reagents is useful for conjugating glycoproteins or other molecules containing aldehyde or ketone groups to sulfhydryl-containing molecules.

-

Amine-to-Photoreactive Crosslinkers: These crosslinkers combine an amine-reactive group with a photoreactive group (e.g., a phenyl azide). The photoreactive group remains inert until activated by UV light, at which point it can react non-specifically with nearby molecules. This is particularly useful for capturing transient protein-protein interactions.

Data Presentation: Comparison of Common Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker is critical for the success of a bioconjugation experiment. The following table summarizes the properties of several commonly used amine-to-sulfhydryl reactive crosslinkers to facilitate this choice.

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Cleavable |

| SMCC | NHS ester, Maleimide | 8.3 | No | No |

| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 11.6 | Yes | No |

| MBS | NHS ester, Maleimide | 10.2 | No | No |

| Sulfo-MBS | Sulfo-NHS ester, Maleimide | Not specified | Yes | No |

| GMBS | NHS ester, Maleimide | 7.4 | No | No |

| EMCS | NHS ester, Maleimide | 9.4 | No | No |

| BMPS | NHS ester, Maleimide | 6.9 | No | No |

| LC-SPDP | NHS ester, Pyridyldithiol | 15.7 | No | Yes (Disulfide bond) |

| SM(PEG)n Series | NHS ester, Maleimide | Variable | Yes | No |

Mandatory Visualizations

Caption: General structure of a heterobifunctional crosslinker.

Caption: Workflow for a two-step bioconjugation reaction.

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH) using the heterobifunctional crosslinker SMCC.

Materials:

-

Protein-NH₂ (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Protein-SH (in maleimide-reactive buffer, e.g., PBS, pH 6.5-7.5)

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous DMSO or DMF

-

Conjugation Buffer (e.g., PBS, pH 7.2)

-

Desalting columns

-

Quenching solution (e.g., 1 M Tris, pH 8.0)

Procedure:

Step 1: Activation of Protein-NH₂ with SMCC

-

Equilibrate the SMCC vial to room temperature before opening.

-

Immediately before use, prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO or DMF.

-

Dissolve Protein-NH₂ in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

Remove the excess, unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.

Step 2: Conjugation of Maleimide-Activated Protein-NH₂ to Protein-SH

-

Immediately add the desalted, maleimide-activated protein to the Protein-SH. The molar ratio of the two molecules should be optimized for the specific application.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

To quench the reaction, add a quenching solution to a final concentration that is in excess of the unreacted maleimide groups.

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted proteins and byproducts.

-

Analyze the conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product.

Protocol 2: General Protocol for Antibody-Drug Conjugation (ADC)

This protocol outlines a general procedure for conjugating a drug-linker to an antibody via its cysteine residues.

Materials:

-

Monoclonal antibody (mAb)

-

Reducing agent (e.g., TCEP or DTT)

-

Drug-linker with a maleimide group

-

Conjugation Buffer (e.g., PBS with EDTA, pH 7.0)

-

Purification system (e.g., SEC or TFF)

Procedure:

Step 1: Antibody Reduction

-

Dissolve the mAb in the Conjugation Buffer.

-

Add the reducing agent to the mAb solution to partially or fully reduce the interchain disulfide bonds. The amount of reducing agent will determine the final drug-to-antibody ratio (DAR).

-

Incubate the reaction for 1-2 hours at 37°C.

-

Remove the excess reducing agent using a desalting column.

Step 2: Conjugation

-

Dissolve the maleimide-containing drug-linker in a suitable organic solvent (e.g., DMSO).

-

Add the drug-linker solution to the reduced antibody. The molar excess of the drug-linker will depend on the desired DAR.

-

Incubate the reaction for 1-2 hours at room temperature or 4°C.

-

Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).

Step 3: Purification

-

Purify the ADC using a suitable method to remove unconjugated drug-linker, unconjugated antibody, and aggregates. Tangential flow filtration (TFF) is often used for buffer exchange and removal of small molecules, while chromatographic methods like SEC or hydrophobic interaction chromatography (HIC) can separate ADCs with different DARs.

-

Characterize the purified ADC for DAR, purity, and aggregation.

Applications in Research and Drug Development

Heterobifunctional crosslinkers are pivotal in a wide array of applications:

-

Protein-Protein Interaction Studies: They are used to stabilize and capture transient or weak protein-protein interactions for subsequent identification and analysis by techniques like mass spectrometry.

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, heterobifunctional linkers are crucial for attaching potent cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.

-

Biosensor Development: These crosslinkers are used to immobilize enzymes, antibodies, or other biomolecules onto sensor surfaces.

-

Immunotoxin Preparation: Similar to ADCs, they are used to create conjugates of antibodies and toxins for targeted therapy.

-

Fluorescent Labeling: Heterobifunctional crosslinkers facilitate the attachment of fluorescent probes to biomolecules for imaging and tracking studies.

Conclusion

Heterobifunctional crosslinkers are powerful and versatile tools that have revolutionized the way researchers connect and study biomolecules. Their ability to facilitate controlled, sequential conjugations has been instrumental in advancing numerous areas of biological research and therapeutic development. A thorough understanding of their chemistry, properties, and the availability of robust experimental protocols is essential for their successful application. As the demand for more sophisticated bioconjugates continues to grow, the development of novel heterobifunctional crosslinkers with enhanced features will undoubtedly remain an active area of research.

References

The Cornerstone of Bioconjugation: A Technical Guide to N-hydroxysuccinimide Ester Chemistry

For researchers, scientists, and drug development professionals, N-hydroxysuccinimide (NHS) ester chemistry represents a foundational and versatile tool for the covalent modification of biomolecules.[1] Its simplicity, efficiency, and selectivity for primary amines have established it as a workhorse in applications ranging from fluorescent labeling of proteins to the construction of complex antibody-drug conjugates (ADCs).[1][2] This in-depth guide explores the core principles of NHS ester chemistry, providing detailed methodologies and quantitative data to empower researchers in their bioconjugation endeavors.[1]

Core Principles: The Chemistry of Activation and Coupling

N-hydroxysuccinimide esters are highly reactive compounds designed to readily couple with primary amino groups (-NH2) found on biomolecules, most notably the N-terminus of proteins and the side chains of lysine residues.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct.

The formation of the NHS ester itself is typically achieved by activating a carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This two-step process allows for the creation of amine-reactive molecules from a wide array of compounds bearing a carboxyl group.

Caption: NHS ester reaction with a primary amine.

Key Factors Influencing the Reaction

The success of NHS ester conjugation is highly dependent on several experimental parameters. Careful control of these factors is crucial for achieving high yields and minimizing side reactions.

pH: The pH of the reaction buffer is a critical parameter. The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5. At lower pH values, primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive. Conversely, at higher pH, the rate of hydrolysis of the NHS ester, where it reacts with water instead of the amine, increases significantly, reducing the conjugation yield. For most applications involving proteins, a pH of 8.3-8.5 is recommended.

Temperature and Incubation Time: NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can be used to minimize degradation of sensitive proteins, though this may require longer incubation times.

Concentration: The concentration of the protein or biomolecule can influence the efficiency of the labeling reaction. A higher concentration of the target molecule can favor the bimolecular conjugation reaction over the competing unimolecular hydrolysis of the NHS ester.

Buffers and Reagents: It is imperative to use amine-free buffers, such as phosphate, bicarbonate, HEPES, or borate buffers. Buffers containing primary amines, like Tris, will compete with the target molecule for reaction with the NHS ester. If a protein is in an amine-containing buffer, a buffer exchange step is necessary prior to conjugation.

Quantitative Data Summary

The following tables summarize key quantitative data for NHS ester chemistry to aid in experimental design and optimization.

Table 1: Half-life of NHS Esters at Various pH Values

| pH | Temperature | Half-life |

| 7.0 | 0°C | 4-5 hours |

| 7.0 | 4°C | 4-5 hours |

| 8.6 | 4°C | 10 minutes |

| Data sourced from Thermo Fisher Scientific. |

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

Table 2: Relative Reactivity of Amino Acid Side Chains with NHS Esters

| Amino Acid Side Chain | Relative Reactivity | Stability of Resulting Bond | Notes |

| Primary Amines | |||

| Lysine (ε-amino) | Very High | Very Stable (Amide) | The primary target for NHS ester conjugation on proteins. |

| N-terminus (α-amino) | Very High | Very Stable (Amide) | Also a primary target for NHS ester conjugation. |

| Other Nucleophiles | |||